molecular formula C7H5BrFNO B1521861 3-Bromo-2-fluorobenzamide CAS No. 871353-25-2

3-Bromo-2-fluorobenzamide

Cat. No. B1521861
CAS RN: 871353-25-2
M. Wt: 218.02 g/mol
InChI Key: UWTBFBQQCCZYBF-UHFFFAOYSA-N
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Description

3-Bromo-2-fluorobenzamide is a chemical compound with the molecular formula C7H5BrFNO and a molecular weight of 218.02 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-fluorobenzamide can be represented by the SMILES string C1=CC(=C(C(=C1)Br)F)C(=O)N . This indicates that the compound consists of a benzene ring with bromine and fluorine substituents, and an amide group.

Scientific Research Applications

Synthesis of Biaryl Intermediates

4-Bromo-2-fluorobenzoic acid, a compound related to 3-Bromo-2-fluorobenzamide, may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . This suggests that 3-Bromo-2-fluorobenzamide could potentially be used in similar reactions to produce biaryl intermediates, which are important in the synthesis of various organic compounds.

Production of Dibenzo[b,f]thiepin-10(11H)-one Derivatives

2-Bromo-4-fluorobenzoic acid is used in the synthesis of 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one and 2-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one . Given the structural similarity, 3-Bromo-2-fluorobenzamide could potentially be used in similar reactions to produce these or related compounds.

Synthesis of Benzoic Acid Derivatives

2-Bromo-4-fluorobenzoic acid is also used in the synthesis of 2-((2-carboxy-5-fluorophenyl)amino)-3-methoxybenzoic acid . This suggests that 3-Bromo-2-fluorobenzamide could potentially be used in similar reactions to produce benzoic acid derivatives.

Advanced Battery Science

While the specific applications of 3-Bromo-2-fluorobenzamide in advanced battery science are not detailed, the compound is listed under applications and protocols in this field . This suggests that it could potentially be used in the development or testing of advanced batteries.

Safety and Hazards

The safety data sheet for 3-Bromo-2-fluorobenzamide indicates that it is classified under the GHS06 hazard class . The hazard statements include H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

While specific future directions for the research and application of 3-Bromo-2-fluorobenzamide are not available in the search results, fluorinated benzamides have been investigated over the past three decades for their structures and potential applications . This suggests that 3-Bromo-2-fluorobenzamide could also be a subject of future research in various fields, including medicine and materials science.

Mechanism of Action

properties

IUPAC Name

3-bromo-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTBFBQQCCZYBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657871
Record name 3-Bromo-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-fluorobenzamide

CAS RN

871353-25-2
Record name 3-Bromo-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-2-fluorobenzoic acid (3.77 g, 17.2 mmol) in dry tetrahydrofuran (200 ml) was added triethylamine (4.77 ml, 34.4 mmol) and thionyl chloride (1.69 ml, 21.5 mmol). The reaction mixture was stirred for 1 h and then quenched with ammonia in methanol (10 ml, saturated). After an additional hour of stirring the mixture was evaporated and the crude product was purified by flash column chromatography (ethyl acetate/isooctane 1:1) to give the title compound (1.76 g). MS m/z (rel. intensity, 70 eV) 219 (M+, 26), 217 (M+, 26), 203 (62), 201 (70), 94 (bp).
Quantity
3.77 g
Type
reactant
Reaction Step One
Quantity
4.77 mL
Type
reactant
Reaction Step One
Quantity
1.69 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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